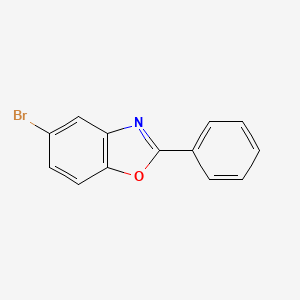

5-Bromo-2-phenyl-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-phenyl-1,3-benzoxazole (5-Br-2-Ph-1,3-Bz) is a heterocyclic aromatic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). 5-Br-2-Ph-1,3-Bz has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new synthetic methods and in the study of molecular interactions.

Applications De Recherche Scientifique

Antimicrobial Activity

Benzoxazole derivatives, including 5-Bromo-2-phenyl-1,3-benzoxazole, have been found to exhibit significant antimicrobial activity. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

These compounds have also shown promising results in the field of cancer research. They have been tested against the Human colorectal carcinoma (HCT116) cancer cell line and some of the compounds have shown better anticancer activity compared to 5-fluorouracil .

Anti-inflammatory Effects

Benzoxazole derivatives are known for their anti-inflammatory effects . This makes them potential candidates for the development of new drugs for treating inflammatory diseases.

Antifungal Activity

In addition to their antibacterial properties, benzoxazole derivatives have also demonstrated antifungal activity. For instance, compound 19 was found to be most potent against A. niger and compound 1 was most effective against C. albicans .

Antiparkinson Activity

Benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease . This opens up new avenues for research in neurodegenerative disorders.

Inhibition of Hepatitis C Virus

These compounds have also been studied for their potential to inhibit the Hepatitis C virus . This could be a significant breakthrough in the treatment of Hepatitis C.

Amyloidogenesis Inhibition

Benzoxazole derivatives have shown potential in inhibiting amyloidogenesis , a process involved in several neurodegenerative diseases, including Alzheimer’s disease.

Rho-Kinase Inhibition

Rho-kinases play a crucial role in various cellular functions, and their inhibitors have therapeutic potential in cardiovascular diseases. Benzoxazole derivatives have shown potential in inhibiting Rho-kinases .

These are just a few of the many potential applications of 5-Bromo-2-phenyl-1,3-benzoxazole in scientific research. It’s clear that this compound and its derivatives have a wide range of uses in medicinal chemistry due to their broad spectrum of pharmacological activities .

Mécanisme D'action

Target of Action

Benzoxazole derivatives are known to interact with a wide range of biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . This interaction can lead to changes in the function of the target molecule, which can result in various biological effects.

Biochemical Pathways

Benzoxazole derivatives are known to have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . These activities suggest that benzoxazole derivatives can affect multiple biochemical pathways.

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .

Propriétés

IUPAC Name |

5-bromo-2-phenyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTNVYMPQOWYSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500185 |

Source

|

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-phenyl-1,3-benzoxazole | |

CAS RN |

69918-19-0 |

Source

|

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)